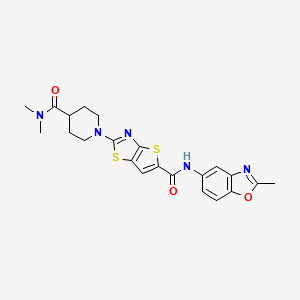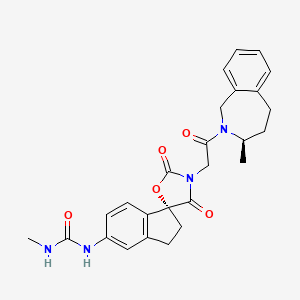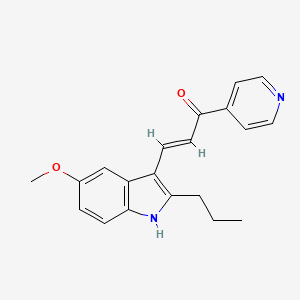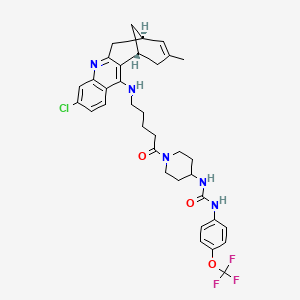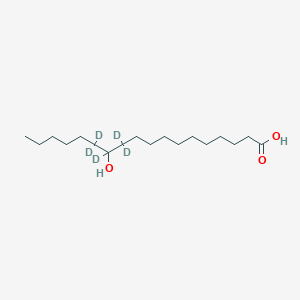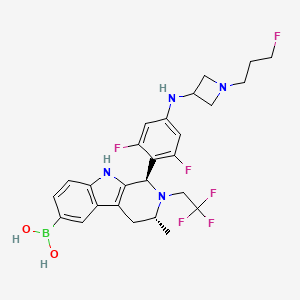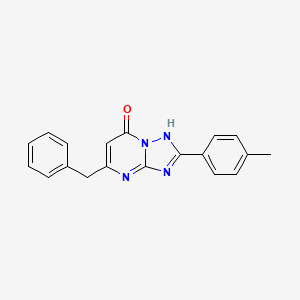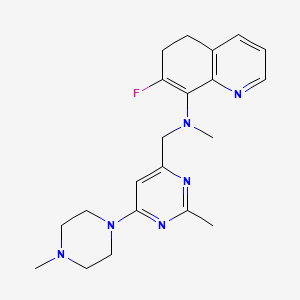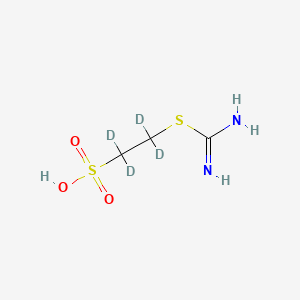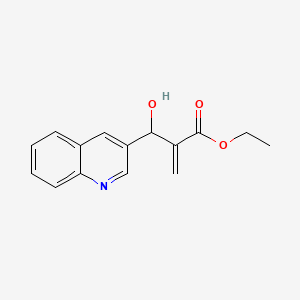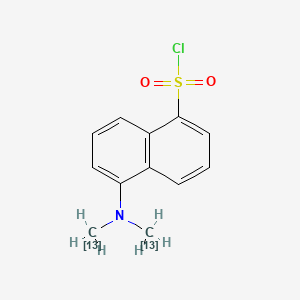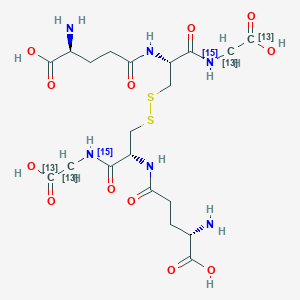
Glutathione Disulfide-13C4,15N2 Ammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutathione Oxidized-13C4,15N2 is a labeled form of oxidized glutathione, where four carbon atoms and two nitrogen atoms are isotopically labeled with carbon-13 and nitrogen-15, respectively. This compound is primarily used in scientific research to study various biochemical processes, particularly those involving oxidative stress and redox reactions. The labeled isotopes allow for precise tracking and quantification in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glutathione Oxidized-13C4,15N2 is synthesized by first preparing labeled glutathione (GSH) with carbon-13 and nitrogen-15 isotopes. The labeled GSH is then oxidized to form the disulfide bond, resulting in Glutathione Oxidized-13C4,15N2. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) or diamide under controlled conditions to ensure complete conversion without degrading the compound .
Industrial Production Methods
Industrial production of Glutathione Oxidized-13C4,15N2 involves large-scale synthesis of labeled amino acids, which are then used to produce labeled glutathione. The oxidation step is carefully monitored to maintain high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure it meets the required specifications for research use .
Analyse Des Réactions Chimiques
Types of Reactions
Glutathione Oxidized-13C4,15N2 primarily undergoes redox reactions. It can be reduced back to its reduced form (GSH) by glutathione reductase in the presence of NADPH. This redox cycling is crucial for maintaining cellular redox homeostasis .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), diamide.
Reduction: Glutathione reductase, NADPH.
Major Products
Reduction: Reduced glutathione (GSH).
Oxidation: No further oxidation products as it is already in its oxidized form.
Applications De Recherche Scientifique
Glutathione Oxidized-13C4,15N2 is extensively used in various fields of scientific research:
Chemistry: Used as a tracer in metabolic studies to understand redox reactions and oxidative stress mechanisms.
Biology: Helps in studying the role of glutathione in cellular processes, including detoxification and antioxidant defense.
Medicine: Used in research related to diseases involving oxidative stress, such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Industry: Employed in the development of pharmaceuticals and nutraceuticals, particularly those targeting oxidative stress and redox balance
Mécanisme D'action
Glutathione Oxidized-13C4,15N2 exerts its effects through its role in redox reactions. It participates in the detoxification of reactive oxygen species (ROS) by acting as a substrate for glutathione peroxidase, which reduces hydrogen peroxide to water. The oxidized form (GSSG) is then reduced back to GSH by glutathione reductase, maintaining the redox balance within cells. This cycling is crucial for protecting cells from oxidative damage and maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glutathione (GSH): The reduced form of glutathione, which is the active form involved in detoxification and antioxidant defense.
Glutathione Disulfide (GSSG): The oxidized form of glutathione without isotopic labeling.
Glutathione-S-transferase (GST): Enzymes that use GSH to detoxify harmful compounds.
Uniqueness
Glutathione Oxidized-13C4,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in research studies. This makes it a valuable tool for studying metabolic pathways and redox reactions in detail, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C20H32N6O12S2 |
|---|---|
Poids moléculaire |
618.6 g/mol |
Nom IUPAC |
(2S)-2-amino-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(hydroxycarbonyl(113C)methyl(15N)amino)-3-oxopropyl]disulfanyl]-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C20H32N6O12S2/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)/t9-,10-,11-,12-/m0/s1/i5+1,6+1,15+1,16+1,23+1,24+1 |
Clé InChI |
YPZRWBKMTBYPTK-IXOPVCMUSA-N |
SMILES isomérique |
C(CC(=O)N[C@@H](CSSC[C@@H](C(=O)[15NH][13CH2][13C](=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N |
SMILES canonique |
C(CC(=O)NC(CSSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


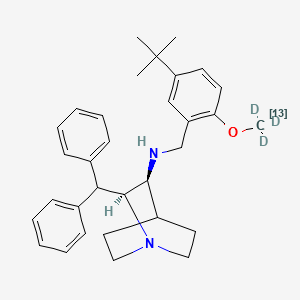
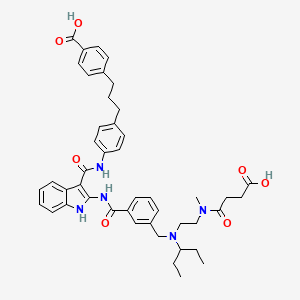
![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
